2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
2-methylsulfanyl-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-18-12-14-11-13-9(7-10(17)16(11)15-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHMWZICZVJZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=NC(=CC(=O)N2N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-phenyl-1H-[1,2,4]triazole-3-thiol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated under reflux to promote cyclization, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring and other positions on the triazolopyrimidine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Various substituted triazolopyrimidines with different functional groups.
Scientific Research Applications
2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to form specific interactions with target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Key Findings:
Substituent Impact on Bioactivity :
- Methylsulfanyl (MeS) vs. Benzylsulfanyl (BnS) : Methylsulfanyl at position 2 (target compound) offers a balance between metabolic stability and steric hindrance, whereas benzylsulfanyl () increases potency but may compromise pharmacokinetics .
- Phenyl vs. Methoxymethyl at Position 5 : The phenyl group in the target compound enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets. In contrast, methoxymethyl () improves aqueous solubility but reduces affinity for such targets .
Biological Activity Trends: Antimicrobial/Antiviral Activity: Ethyl and methyl substituents () correlate with antiviral activity, likely due to enhanced membrane penetration . Enzyme Inhibition: Triazolopyrimidines with electron-withdrawing groups (e.g., CF3 in ) or amino substituents () exhibit distinct mechanisms, such as cAMP phosphodiesterase inhibition .
Structural Uniqueness of Target Compound :
- The combination of 5-phenyl and 2-methylsulfanyl groups distinguishes it from analogs. The phenyl group may confer selectivity toward kinases or receptors involved in cancer or infectious diseases, while methylsulfanyl optimizes stability .
Research Findings and Mechanistic Insights
- Antimicrobial Potential: Triazolopyrimidines with sulfur-containing substituents (e.g., methylsulfanyl, benzylsulfanyl) disrupt bacterial cell wall synthesis or viral replication machinery .
- Enzyme Inhibition : Structural analogs inhibit targets like kinases (), viral polymerases (), and phosphodiesterases (). The target compound’s phenyl group may enhance binding to hydrophobic enzyme active sites .
- Solubility vs. Potency Trade-offs : Methoxymethyl () and ethyl () substituents improve solubility but may reduce target affinity compared to phenyl .
Biological Activity
2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Anticancer Properties
Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer activities. For instance, studies have shown that related compounds can effectively inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB453 | TBD |
| 2-Methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives | Hep-G2 | 15.3 |
| 2-Methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives | HCT-116 | TBD |
The compound's mechanism likely involves interaction with specific molecular targets that modulate cell signaling pathways associated with cancer proliferation and survival.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| E. coli | Effective |
| S. aureus | Effective |
| A. flavus | Effective |
The presence of the methylsulfanyl group is believed to enhance the compound's ability to penetrate bacterial membranes and disrupt metabolic processes.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds similar to this compound have shown promise as anti-inflammatory agents. They can modulate inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α):
| Mediator | Effect |
|---|---|
| Nitric Oxide (NO) | Inhibition |
| TNF-α | Inhibition |
These effects suggest potential therapeutic applications in treating inflammatory diseases.
The biological effects of this compound are attributed to its ability to interact with specific enzymes or receptors. The compound may act as an enzyme inhibitor or receptor modulator:
- Enzyme Inhibition : By binding to active sites of target enzymes, it can inhibit their activity and disrupt cellular processes.
- Receptor Modulation : The compound may alter receptor activity involved in cell signaling pathways related to cancer progression and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Cytotoxicity Study : A study investigated the cytotoxic effects against Hep-G2 and HCT-116 carcinoma cells. The results indicated that certain derivatives exhibited high cytotoxicity and promising anti-inflammatory properties .
- Antimicrobial Evaluation : Another study highlighted the antimicrobial efficacy against E. coli and S. aureus strains, emphasizing the importance of structural modifications on biological activity .
- Molecular Docking Studies : Computational studies have supported the potential interactions between the compound and target proteins involved in cancer signaling pathways .
Q & A
Q. What are the established synthetic routes for 2-Methylsulfanyl-5-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, such as condensation of 3-amino-5-methylthio-1,2,4-triazole with β-keto esters or aldehydes under controlled conditions. A critical factor is the choice of catalyst: for example, using TMDP (tetramethylenediamine phosphazene) in ethanol/water (1:1 v/v) improves cyclization efficiency, but its toxicity requires careful handling . Solvent polarity and temperature also affect reaction kinetics and purity. For instance, molten-state TMDP yields higher conversions but demands specialized equipment, while aqueous ethanol mixtures offer safer alternatives with moderate yields (~70–85%) .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on:
- NMR spectroscopy : and NMR confirm substituent positions and ring fusion patterns, with methylsulfanyl (δ 2.5–3.0 ppm) and phenyl protons (δ 7.2–7.8 ppm) as key markers .
- Mass spectrometry : High-resolution MS verifies molecular weight (e.g., m/z 273.32 for CHNOS) .
- X-ray crystallography (if crystalline): Resolves bond angles and confirms bicyclic triazolo-pyrimidine core geometry .
Q. What preliminary biological activities have been reported for this compound?
Triazolopyrimidines are screened for antimicrobial, antiviral, and anticancer properties. For example:
- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) tests against E. coli and S. aureus reveal activity at 10–50 µg/mL, dependent on substituent lipophilicity .
- Kinase inhibition : Methylsulfanyl and phenyl groups may enhance CDK2 binding, with IC values comparable to reference inhibitors (e.g., ~5–20 µM) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields or impurity challenges?
- Catalyst screening : Replace TMDP with less toxic alternatives (e.g., piperidine derivatives) while monitoring cyclization efficiency via TLC .
- Solvent engineering : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates, reducing side-product formation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in cyclization steps .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Methylsulfanyl vs. benzylsulfanyl : Replacing methyl with benzyl groups increases lipophilicity (logP from 2.1 to 3.5), enhancing membrane permeability but reducing aqueous solubility .
- Phenyl ring substitution : Fluorine or methoxy groups at the para-position improve anticancer activity (e.g., IC reduced by 30% in MCF-7 cells) due to enhanced electron-withdrawing effects .
- Triazolo-pyrimidine core rigidity : Modifications like ethyl or propyl chains at position 7 alter conformational flexibility, affecting target binding kinetics .
Q. How can contradictory data in biological assays (e.g., variable IC50_{50}50 values) be resolved?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Mechanistic studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate target engagement (e.g., enzyme inhibition vs. off-target effects) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to distinguish intrinsic activity from artifactually low IC due to rapid clearance .
Q. What computational methods are effective in predicting structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., nucleophilic N-3 in the triazole ring) .
- Molecular docking : Simulates binding to targets like CDK2 or Leishmania enzymes; methylsulfanyl groups show hydrophobic interactions with active-site residues (e.g., VAL18, PHE80) .
- QSAR modeling : Correlates substituent descriptors (e.g., Hammett σ) with biological activity to prioritize synthetic targets .
Q. What advanced techniques elucidate the mechanism of action in disease models?
- Metabolomic profiling : Tracks NAD/NADH balance in Leishmania parasites to confirm energy metabolism disruption .
- Cryo-EM/TEM : Visualizes ultrastructural changes (e.g., mitochondrial degradation) in treated cells .
- Kinase profiling panels : Screen selectivity across 100+ kinases to identify off-target effects and refine SAR .
Methodological Tables
Q. Table 1. Comparative Synthesis Conditions and Yields
| Catalyst | Solvent System | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| TMDP | Ethanol/HO | 80 | 85 | 98 | |
| Piperidine | DMF | 100 | 72 | 95 | |
| None (thermal) | Molten state | 120 | 90 | 90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
